2-Anilinonicotinic acid

概要

説明

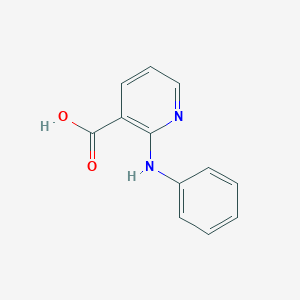

2-Anilinonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a phenylamino group attached to the second position of the nicotinic acid ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinonicotinic acid typically involves the reaction of nicotinic acid with aniline under specific conditions. One common method involves heating the reactants in high-temperature water, which facilitates the formation of the desired product . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the compound.

化学反応の分析

Types of Reactions: 2-Anilinonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

科学的研究の応用

Medicinal Applications

Analgesic and Anti-inflammatory Properties

2-Anilinonicotinic acid has been investigated for its analgesic and anti-inflammatory effects. A notable study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in animal models. For instance, doses around 100 mg/kg showed substantial inhibition of edema induced by irritants such as formalin and dextran . Clinical assessments revealed its effectiveness in treating conditions like gout and rheumatoid arthritis, often with better tolerance compared to traditional anti-inflammatory medications .

Anticancer Activity

Recent research has highlighted the potential of this compound derivatives as anticancer agents. Compounds linked to this structure have shown promising in vitro activity against various human cancer cell lines, including neuroblastoma, cervical, and prostate cancers. For example, certain derivatives demonstrated growth inhibition rates ranging from 45% to over 70% against specific cancer types at a concentration of 10 µM . These findings suggest that this compound could serve as a lead compound for developing novel anticancer therapies.

Chemical Research Applications

Synthesis of Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with tailored properties. Researchers have successfully synthesized multiple derivatives through environmentally friendly methods, such as solvent-free reactions, yielding high purity and efficiency .

Biological Studies

The compound is also utilized in biochemical research to study enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds with biological targets makes it valuable for understanding the molecular basis of enzyme activity and developing inhibitors for specific biochemical pathways.

Industrial Applications

Material Science

In material science, this compound has potential applications in developing new materials with enhanced properties. Its chemical structure can be exploited to create polymers and coatings that exhibit improved performance characteristics, such as increased durability and resistance to environmental factors.

Agricultural Chemistry

The compound is being explored for its role in creating agrochemicals aimed at improving crop protection. Research indicates that derivatives of this compound may possess insecticidal or herbicidal properties, contributing to sustainable agricultural practices .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity | Target | Concentration (µM) | Inhibition (%) |

|---|---|---|---|

| Anti-inflammatory | Edema models | 100 | Up to 61 |

| Analgesic | Pain relief tests | Various | Significant |

| Anticancer (neuroblastoma) | IMR-32 cell line | 10 | 45-72 |

| Anticancer (cervical cancer) | SiHa cell line | 10 | Up to 50 |

Table 2: Synthesis Methods for Derivatives of this compound

| Method | Conditions | Yield (%) |

|---|---|---|

| Solvent-free synthesis | High temperature | Good to excellent |

| Traditional synthesis | Solvent-based | Variable |

| Continuous flow reactors | Optimized conditions | High efficiency |

Case Studies

- Patient Case Study on Gout Treatment

- In Vitro Anticancer Screening

作用機序

The mechanism of action of 2-Anilinonicotinic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. These interactions can modulate various biological pathways, leading to potential therapeutic effects .

類似化合物との比較

2-(4-Chlorophenylamino)nicotinic acid: This compound has a similar structure but with a chlorine atom attached to the phenyl ring.

2-(Arylamino)nicotinic acids: These compounds have different aryl groups attached to the amino group, leading to variations in their chemical and biological properties.

Uniqueness: 2-Anilinonicotinic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form specific interactions with biological molecules makes it a valuable compound for research and potential therapeutic applications.

生物活性

2-Anilinonicotinic acid (2-ANA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of cancer research and neuropharmacology. This article provides a comprehensive overview of the biological activity of 2-ANA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which combines an aniline moiety with a nicotinic acid framework. This structural combination is believed to contribute to its biological activity. The compound has been studied for its ability to interact with various biological targets, including receptors and enzymes.

Anticancer Activity

One of the most notable biological activities of 2-ANA is its anticancer potential. Recent studies have demonstrated that derivatives of 2-ANA exhibit significant cytotoxic effects against various human cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | GI50 (µM) | Percentage Growth Inhibition (%) |

|---|---|---|---|

| 4 | HEP-2 | 1.00 | 50 |

| 5 | IMR-32 | 0.93 | 53 |

| 6 | DU-145 | 1.20 | 53 |

| 7 | MCF-7 | 0.80 | 80 |

| 8 | OVCAR-5 | 1.50 | 58 |

These results indicate that certain derivatives of 2-ANA can inhibit the growth of cancer cells effectively, making them potential candidates for further drug development.

The mechanism by which 2-ANA exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Research indicates that compounds derived from 2-ANA can activate apoptotic pathways, leading to programmed cell death. For instance, studies have shown that these compounds can increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors in treated cancer cells.

Neuropharmacological Effects

In addition to its anticancer properties, 2-ANA has been investigated for its neuropharmacological effects. It has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and are implicated in various neurological disorders.

Table 2: Neuropharmacological Activity of this compound

| Study Focus | Findings |

|---|---|

| nAChR Binding Affinity | High affinity for α4β2 and α7 subtypes |

| Cognitive Enhancement | Improved performance in memory tasks |

| Neuroprotective Effects | Reduced neuronal apoptosis in models |

These findings suggest that 2-ANA may have beneficial effects on cognitive function and neuroprotection, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study: Anticancer Efficacy in Preclinical Models

A study conducted on mice bearing xenograft tumors demonstrated that treatment with a specific derivative of 2-ANA resulted in a significant reduction in tumor size compared to control groups. The treated group showed a decrease in tumor volume by approximately 60% after four weeks of treatment, indicating strong in vivo efficacy.

Case Study: Neuroprotective Effects

In a model of traumatic brain injury, administration of 2-ANA derivatives resulted in reduced neuronal loss and improved functional recovery as measured by behavioral assessments. Histological analysis revealed decreased markers of inflammation and apoptosis in treated animals.

特性

IUPAC Name |

2-anilinopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMMTMQODCACRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363232 | |

| Record name | 2-Anilinonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16344-24-4 | |

| Record name | 2-Anilinonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(phenylamino)nicotinic acid interesting in terms of its solid form?

A1: 2-(Phenylamino)nicotinic acid exhibits polymorphism, meaning it can exist in multiple crystalline forms with different arrangements of molecules within the crystal lattice []. Researchers have identified four distinct polymorphs of this compound, each displaying unique colors and hydrogen-bonding patterns []. This makes it a fascinating subject for studying the relationship between molecular structure and solid-state properties.

Q2: What are the key structural features influencing the polymorphism of 2-(phenylamino)nicotinic acid?

A2: The molecule possesses two aromatic rings connected by a single bond, allowing for rotation and resulting in different conformations [, ]. This conformational flexibility, coupled with the presence of both carboxylic acid and pyridine groups capable of hydrogen bonding, leads to diverse intermolecular interactions and hence, polymorphism [, ].

Q3: Can we control which polymorph of 2-(phenylamino)nicotinic acid is formed?

A3: Research suggests that manipulating the molecule's conformation can influence polymorph formation. For example, introducing electron-withdrawing groups on the phenyl ring enhances the molecule's overall π-conjugation, favoring the formation of acid-acid dimers over acid-pyridine interactions, thereby dictating the resulting polymorph [].

Q4: Beyond polymorphism, what other interesting solid-state behaviors are observed with 2-(phenylamino)nicotinic acid?

A4: This compound exhibits a range of intriguing phenomena, including:

- Polychromism: Different polymorphs display distinct colors due to variations in their electronic structures and light absorption properties [].

- Thermochromism: The color of the compound can change with temperature, potentially due to phase transitions between different polymorphs [].

- Mechanochromism: Applying mechanical force, such as grinding, can induce phase transitions and color changes in the solid state [].

Q5: What are the future research directions for 2-(phenylamino)nicotinic acid?

A5: This compound presents opportunities for exploring the control of polymorphism, understanding the relationship between molecular structure and solid-state properties, and developing materials with stimuli-responsive properties. Further research can focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。